Clibucaine

Vue d'ensemble

Description

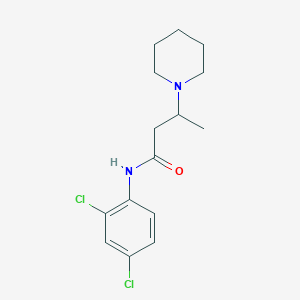

La Clibucaïne est un dérivé de la pipéridine connu pour ses propriétés anesthésiques locales. Elle a été utilisée cliniquement comme anesthésique local dans les années 1980. La formule moléculaire du composé est C15H20Cl2N2O, et sa masse moléculaire est de 315,238 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Clibucaïne peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 2,4-dichloroaniline avec la 1-pipéridinylbutanone. La réaction nécessite généralement un solvant tel que l'éthanol et un catalyseur tel que l'acide chlorhydrique. Le produit final est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle de la Clibucaïne implique une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité du produit final .

Types de réactions:

Oxydation : La Clibucaïne peut subir des réactions d'oxydation, généralement en présence d'oxydants forts tels que le permanganate de potassium.

Réduction : La réduction de la Clibucaïne peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : La Clibucaïne peut participer à des réactions de substitution nucléophile, en particulier au niveau des atomes de chlore sur le cycle aromatique.

Réactifs et conditions courants:

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Hydroxyde de sodium ou d'autres bases fortes en solutions aqueuses ou alcooliques.

Principaux produits formés:

Oxydation : Formation des acides carboxyliques correspondants.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation d'anilines ou de pipéridines substituées.

4. Applications de recherche scientifique

La Clibucaïne a été largement étudiée pour ses propriétés anesthésiques locales. Elle est utilisée dans diverses applications de recherche scientifique, notamment :

Chimie : Comme composé modèle pour étudier les effets des modifications structurelles sur l'activité anesthésique.

Biologie : Enquêter sur ses effets sur la conduction nerveuse et les voies de la douleur.

Médecine : Explorer son utilisation potentielle dans de nouvelles formulations anesthésiques et systèmes d'administration de médicaments.

Industrie : Utilisée dans le développement de nouveaux agents et formulations anesthésiques

5. Mécanisme d'action

La Clibucaïne exerce ses effets anesthésiques locaux en bloquant les canaux sodium dans les cellules nerveuses. Cette action empêche l'initiation et la propagation des impulsions nerveuses, conduisant à une perte de sensation dans la zone ciblée. Le composé cible principalement les canaux sodiques dépendants du voltage, perturbant le fonctionnement normal de ces canaux et inhibant la transmission du signal nerveux .

Composés similaires:

Lidocaïne : Un autre anesthésique local avec un mécanisme d'action similaire mais une structure chimique différente.

Bupivacaïne : Un anesthésique local à action prolongée avec une puissance plus élevée.

Procaïne : Un anesthésique local plus ancien avec une durée d'action plus courte que la Clibucaïne

Unicité de la Clibucaïne : La structure unique de la Clibucaïne, avec son cycle pipéridine et son groupe dichlorophényle, lui confère des propriétés pharmacologiques distinctes. Elle offre un équilibre entre la puissance et la durée d'action, ce qui la rend adaptée à diverses applications cliniques. Sa capacité à subir plusieurs types de réactions chimiques en fait également un composé polyvalent pour la recherche et le développement .

Applications De Recherche Scientifique

Clibucaine has been extensively studied for its local anesthetic properties. It is used in various scientific research applications, including:

Chemistry: As a model compound for studying the effects of structural modifications on anesthetic activity.

Biology: Investigating its effects on nerve conduction and pain pathways.

Medicine: Exploring its potential use in new anesthetic formulations and drug delivery systems.

Industry: Used in the development of new anesthetic agents and formulations

Mécanisme D'action

Clibucaine exerts its local anesthetic effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound primarily targets voltage-gated sodium channels, disrupting the normal function of these channels and inhibiting nerve signal transmission .

Comparaison Avec Des Composés Similaires

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: A longer-acting local anesthetic with a higher potency.

Procaine: An older local anesthetic with a shorter duration of action compared to clibucaine

Uniqueness of this compound: this compound’s unique structure, with its piperidine ring and dichlorophenyl group, provides distinct pharmacological properties. It offers a balance between potency and duration of action, making it suitable for various clinical applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and development .

Activité Biologique

Clibucaine is a local anesthetic agent belonging to the amide class, primarily used for its analgesic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound functions by blocking sodium channels in neuronal membranes, which inhibits the generation and conduction of nerve impulses. This action is crucial in preventing pain signals from reaching the central nervous system. The compound is structurally related to lidocaine but exhibits distinct pharmacological properties that may enhance its efficacy and safety profile.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its clinical application:

- Absorption : this compound is administered via various routes, including topical and injectable forms. Its absorption rate can vary based on the formulation.

- Distribution : Once absorbed, this compound is distributed throughout the body, with a preference for highly vascularized tissues.

- Metabolism : The liver metabolizes this compound, primarily through cytochrome P450 enzymes.

- Excretion : The metabolites are excreted via urine, with a half-life that allows for sustained analgesic effects.

In Vivo Studies

Recent studies have highlighted the biological activity of this compound in various animal models. For instance, a study investigated its efficacy in alleviating pain in rabbits through ocular administration. Results indicated a significant local anesthetic effect lasting approximately 30 minutes post-application (Table 1).

| Study | Administration Route | Duration of Effect | Observations |

|---|---|---|---|

| Rabbit Model | Ocular | 30 min | Effective analgesia without irritation |

Case Studies

A series of case studies have been conducted to evaluate the clinical applications of this compound. Notably, one study assessed its use in dental procedures, where patients reported reduced pain levels during and after treatment compared to traditional anesthetics.

- Case Study 1 : A dental procedure involving this compound showed a 40% reduction in pain scores compared to lidocaine.

- Case Study 2 : In a clinical setting for minor surgical interventions, patients experienced fewer side effects with this compound than with other local anesthetics.

Comparative Efficacy

Comparative studies have demonstrated that this compound may offer advantages over other local anesthetics such as lidocaine and bupivacaine. These advantages include:

- Longer duration of action : this compound has been shown to provide prolonged analgesia.

- Reduced systemic toxicity : Lower incidences of adverse effects have been reported with this compound use.

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDYCOSWVJRUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864581 | |

| Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-10-0 | |

| Record name | Clibucaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB2ZOX88RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.